![molecular formula C11H19FO4 B1416238 Diethyl 4-fluoroheptanedioate CAS No. 951624-81-0](/img/structure/B1416238.png)
Diethyl 4-fluoroheptanedioate
Overview
Description
Diethyl 4-fluoroheptanedioate is a chemical compound with the CAS Number: 951624-81-0. It has a linear formula of C11H19FO4 . This compound is used in biochemical research .
Molecular Structure Analysis
The molecular structure of Diethyl 4-fluoroheptanedioate can be represented by the InChI code: 1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3 . The molecular weight of this compound is 234.27 .Physical And Chemical Properties Analysis
Diethyl 4-fluoroheptanedioate has a boiling point of 86-87°C at 6mm .Scientific Research Applications
C11H19FO4 C_{11}H_{19}FO_{4} C11H19FO4
and a molecular weight of 234.26 . Below is a comprehensive analysis of its scientific research applications, each detailed in a separate section:Proteomics Research
As a biochemical for proteomics research, Diethyl 4-fluoroheptanedioate is utilized to study protein interactions and functions. It can be used to modify peptides and proteins, thereby aiding in the understanding of their structure-activity relationships .
Safety and Hazards
properties
IUPAC Name |
diethyl 4-fluoroheptanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKGLGZUBWLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-fluoroheptanedioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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